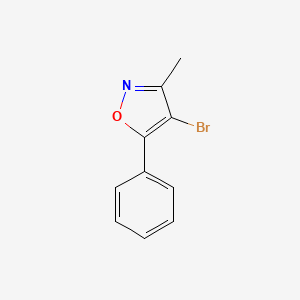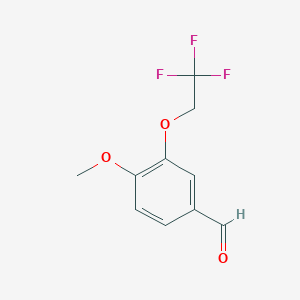
4,5-Dibromophthalic acid
Descripción general
Descripción
4,5-Dibromophthalic acid is a chemical compound with the CAS Number: 24063-28-3 . It has a molecular weight of 323.93 and its IUPAC name is 4,5-dibromophthalic acid . It is a solid at room temperature .
Synthesis Analysis
The synthesis of 4,5-Dibromophthalic acid involves a process where phthalylhydrazine is dissolved into glacial acetic acid, followed by the addition of N-bromo-succinimide (NBS). The mixture is heated to 80 to 100 DEG C and reacted for 0.5 to 1 hour . After the reaction is finished, the system is cooled to room temperature and the mixture is poured into ice water . The solids are separated out and filtered to obtain dibromophthalhydrazide and filtrate .Molecular Structure Analysis
The molecular formula of 4,5-Dibromophthalic acid is C8H4Br2O4 . The InChI code for this compound is 1S/C8H4Br2O4/c9-5-1-3 (7 (11)12)4 (8 (13)14)2-6 (5)10/h1-2H, (H,11,12) (H,13,14) .Physical And Chemical Properties Analysis
4,5-Dibromophthalic acid is a solid at room temperature . It has a density of 2.205g/cm3 . The boiling point of this compound is 448ºC at 760 mmHg .Aplicaciones Científicas De Investigación
Synthesis of Phthalocyanine Compounds
4,5-Dibromophthalic acid is used as an intermediate in the synthesis of phthalocyanine compounds substituted with carboxyl groups. These compounds have various applications, including as dyes and pigments, and in photovoltaics and photodynamic therapy .
Organic Synthesis
The compound serves as a precursor in various organic synthesis processes. It can be transformed into different derivatives for further chemical applications .
Safety and Hazards
The safety information for 4,5-Dibromophthalic acid includes several hazard statements: H302-H315-H319-H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .
Propiedades
IUPAC Name |
4,5-dibromophthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2O4/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10/h1-2H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRYHOLKTROMQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10505930 | |
| Record name | 4,5-Dibromobenzene-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10505930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dibromophthalic acid | |
CAS RN |
24063-28-3 | |
| Record name | 4,5-Dibromobenzene-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10505930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 4,5-dibromophthalic acid in organic synthesis?
A1: 4,5-Dibromophthalic acid serves as a crucial precursor in the multi-step synthesis of carboxyl-substituted phthalocyanine compounds [, ]. These compounds are of significant interest due to their potential applications in various fields, including materials science and biomedical research.
Q2: What is the latest reported yield for synthesizing 4,5-dibromophthalic acid, and how does it compare to previous methods?
A2: Recent research has achieved a yield of 85.5% for 4,5-dibromophthalic acid synthesis by optimizing reaction conditions using potassium permanganate as an oxidant and a phase transfer catalyst []. This yield surpasses previously reported yields of 71.0% and 77.0%, marking a significant improvement in the efficiency of this synthetic route.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















